molecular formula C22H18Cl4O4 B607972 Honokiol DCA CAS No. 1620160-42-0

Honokiol DCA

Cat. No. B607972
CAS RN: 1620160-42-0
M. Wt: 488.18
InChI Key: MLWDVCIMRMORNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Honokiol DCA is an inhibitor of the phosphorylation of DRP1. It stimulates a phenotype suggestive of respiration through mitochondrial normalization and demonstrating activity in Vemurafenib-resistant melanoma in vivo.

Scientific Research Applications

1. Cancer Research and Treatment

Honokiol DCA has shown promise in cancer research and treatment. Studies have found that Honokiol can enhance the sensitivity of colon cancer stem cells to ionizing radiation, inhibiting tumor growth by targeting the Notch signaling pathway and the γ-secretase complex. This effect was observed both in vitro and in vivo, suggesting potential clinical applications for treating colon cancers (Ponnurangam et al., 2012). Additionally, this compound demonstrated activity against vemurafenib-resistant melanoma, suggesting its use in treating aggressive melanomas resistant to existing treatments (Bonner et al., 2016).

2. Neuroprotection and Neurological Disorders

Honokiol exhibits neuroprotective properties and has therapeutic potential in conditions like anxiety, pain, cerebrovascular injury, epilepsy, and cognitive disorders, including Alzheimer’s disease. Its wide range of neuro-modulating effects makes it a potential agent in neurological therapeutics (Woodbury et al., 2013).

3. Cardiovascular Protection

Honokiol has been found to offer protective effects against cardiovascular disorders. For example, it protects against oxidized LDL-induced cytotoxicity in endothelial cells, suggesting potential use in preventing atherosclerotic vascular disease (Ou et al., 2006). It also shows protective effects against doxorubicin-induced cardiotoxicity by improving mitochondrial function in mouse hearts (Huang et al., 2017).

4. Anti-Inflammatory and Immunomodulatory Effects

Honokiol displays significant anti-inflammatory and immunomodulatory effects. It inhibits the maturation and inflammatory response of human monocyte-derived dendritic cells, offering potential therapeutic applications in conditions involving inflammatory reactions (Li et al., 2011).

5. Antioxidative Properties

Honokiol and its derivatives, like magnolol, have been identified as multifunctional antioxidative molecules. They exhibit anti-oxidative, anti-inflammatory, anti-tumor, and anti-microbial properties, making them potential therapeutic agents in dermatology and other fields where oxidative stress plays a role (Shen et al., 2010).

6. Potential in Treating Various Chronic Diseases

Honokiol has shown efficacy in preventing the growth of a variety of tumors such as brain, breast, cervical, colon, liver, lung, prostate, skin, and hematological malignancies. It modulates multiple oncogenic targets and pathways, making it a candidate for development as a drug for several human diseases (Banik et al., 2019).

7. Potential in Drug Delivery Systems

Research on honokiol also includes its application in drug delivery systems. For instance, the preparation of MPEG-PLA nanoparticles for honokiol delivery offers a novel formulation for its delivery, particularly in cancer treatment (Zheng et al., 2010).

properties

CAS RN

1620160-42-0

Molecular Formula

C22H18Cl4O4

Molecular Weight

488.18

IUPAC Name

5,3-Diallyl-2,4-di(dichloro-acetoxy)-biphenyl

InChI

InChI=1S/C22H18Cl4O4/c1-3-8-14-12-16(13-10-6-5-7-11-13)18(30-22(28)20(25)26)15(9-4-2)17(14)29-21(27)19(23)24/h3-7,10-12,19-20H,1-2,8-9H2

InChI Key

MLWDVCIMRMORNB-UHFFFAOYSA-N

SMILES

O=C(OC1=C(CC=C)C=C(C2=CC=CC=C2)C(OC(C(Cl)Cl)=O)=C1CC=C)C(Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Honokiol DCA;  Honokiol Bis-Dichloroacetate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Honokiol DCA
Reactant of Route 2
Reactant of Route 2
Honokiol DCA
Reactant of Route 3
Reactant of Route 3
Honokiol DCA
Reactant of Route 4
Reactant of Route 4
Honokiol DCA
Reactant of Route 5
Reactant of Route 5
Honokiol DCA
Reactant of Route 6
Reactant of Route 6
Honokiol DCA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.